molecular formula C9H11FO2 B1423462 (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 1344936-21-5

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B1423462
CAS No.: 1344936-21-5
M. Wt: 170.18 g/mol
InChI Key: AQZVUWCKRCLTJL-ZCFIWIBFSA-N
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Description

Structural identity and stereochemical significance

This compound represents a chiral secondary alcohol with a precisely defined stereochemical configuration. The compound exhibits a molecular formula of carbon nine hydrogen eleven fluorine oxygen two, corresponding to a molecular weight of 170.18 grams per mole. The structural architecture of this molecule centers around a phenyl ring bearing two distinct substituents: a fluorine atom positioned at the fourth carbon and a methoxy group located at the second carbon relative to the point of attachment of the ethanol side chain.

The stereochemical designation (1R) indicates the absolute configuration at the chiral center, specifically referring to the carbon atom bearing the hydroxyl group in the ethanol moiety. This stereochemical specification follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center determines the spatial orientation. The presence of the chiral center creates the possibility for enantiomeric forms, with the (1R) configuration representing one specific three-dimensional arrangement that cannot be superimposed on its mirror image.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structure, with the ethanol chain serving as the principal functional group and the substituted phenyl ring providing the aromatic framework. The compound has been assigned the Chemical Abstracts Service registry number 1344936-21-5, providing a unique identifier for chemical databases and regulatory purposes.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Chemical Abstracts Service Number 1344936-21-5
PubChem Compound Identifier 54594911
International Union of Pure and Applied Chemistry Name (1R)-1-(4-fluoro-2-methoxyphenyl)ethanol
Stereochemical Configuration R at carbon-1

The molecular geometry of this compound demonstrates specific spatial relationships between functional groups that influence its chemical behavior. The fluorine atom, being highly electronegative, exerts a significant inductive effect on the aromatic ring system, while the methoxy group contributes electron-donating resonance effects. These opposing electronic influences create a unique electronic environment that affects the reactivity and binding characteristics of the molecule.

The chiral nature of this compound holds particular significance in pharmaceutical and biological contexts, where enantiomeric specificity often determines activity and selectivity. The (1R) configuration may exhibit different biological interactions compared to its (1S) counterpart, highlighting the importance of stereochemical control in synthetic preparation and characterization. The presence of both electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic ring creates a balanced electronic profile that may enhance molecular recognition properties.

Position within fluorinated methoxyphenyl ethanol derivatives

This compound occupies a specific position within the broader family of fluorinated methoxyphenyl ethanol derivatives, distinguished by its particular substitution pattern and stereochemical configuration. The systematic examination of related compounds reveals the structural diversity achievable through positional isomerism and stereochemical variation within this chemical class.

The family of fluorinated methoxyphenyl ethanol derivatives encompasses numerous structural variants characterized by different positions of fluorine and methoxy substituents on the aromatic ring. These positional isomers demonstrate how subtle changes in substituent placement can significantly alter chemical and physical properties. For instance, (1R)-2-fluoro-1-(4-methoxyphenyl)ethan-1-ol represents a constitutional isomer where the fluorine atom is positioned on the ethanol side chain rather than the aromatic ring.

Table 2: Structural Comparison of Fluorinated Methoxyphenyl Ethanol Derivatives

Compound Fluorine Position Methoxy Position Molecular Weight PubChem Identifier Reference
This compound 4-position on ring 2-position on ring 170.18 g/mol 54594911
(1R)-2-fluoro-1-(4-methoxyphenyl)ethan-1-ol On side chain 4-position on ring 170.18 g/mol 102589849
1-(2-fluoro-6-methoxyphenyl)ethanol 2-position on ring 6-position on ring 170.18 g/mol 21293300
(5-fluoro-2-methoxyphenyl)methanol 5-position on ring 2-position on ring 156.15 g/mol 22014996

The substitution pattern in this compound places the fluorine and methoxy groups in a meta relationship relative to each other on the aromatic ring. This arrangement contrasts with other family members where these substituents may be in ortho or para relationships, or where one substituent may be positioned on the aliphatic side chain rather than the aromatic system. The meta arrangement in the target compound creates a specific electronic distribution that influences both chemical reactivity and molecular interactions.

Related compounds within this family demonstrate the systematic variation possible in fluorinated aromatic systems. The compound 1-(2-fluoro-6-methoxyphenyl)ethanol illustrates how positional changes affect molecular properties, with the fluorine and methoxy groups in different relative positions compared to the target compound. Similarly, (5-fluoro-2-methoxyphenyl)methanol represents a structural variant where the ethyl side chain is replaced by a methyl group, demonstrating how side chain modification influences molecular characteristics.

The stereochemical aspect further distinguishes this compound within its family. While many related compounds exist as racemic mixtures or have not been specifically characterized for stereochemistry, the (1R) designation provides clear stereochemical identity. This specificity becomes particularly important when considering biological activity or when the compound serves as a chiral building block in asymmetric synthesis.

The electronic properties of this compound result from the combined effects of its substituents. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, while the methoxy group at the 2-position provides electron-donating resonance effects. This combination creates a unique electronic environment that distinguishes it from other family members with different substitution patterns. The resulting electronic distribution influences properties such as acidity, basicity, and reactivity toward electrophilic and nucleophilic reagents.

The systematic study of fluorinated methoxyphenyl ethanol derivatives reveals structure-activity relationships that inform rational design of new compounds. The position of this compound within this family provides insights into how specific structural modifications influence molecular behavior. This understanding proves valuable for applications in medicinal chemistry, materials science, and synthetic organic chemistry where precise control of molecular properties is essential.

Properties

IUPAC Name

(1R)-1-(4-fluoro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZVUWCKRCLTJL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344936-21-5
Record name (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
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Preparation Methods

Precursor Selection and Initial Functionalization

The synthesis typically begins with a substituted acetophenone or benzaldehyde derivative bearing the 4-fluoro and 2-methoxy substituents on the aromatic ring. For example, 4-fluoro-2-methoxyacetophenone or 4-fluoro-2-methoxybenzaldehyde serve as key starting materials.

  • Bromination Step (if applicable): Some synthetic routes incorporate bromination at the α-position to the carbonyl to form α-bromo ketones or α-bromo alcohols, which can then be stereoselectively reduced or further functionalized. Bromination is generally performed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane at low temperatures (0°C) to avoid over-bromination and side reactions.
Step Reagents/Conditions Purpose Yield/Notes
Bromination Br2 or NBS, CH2Cl2, 0°C α-Bromination of acetophenone derivative Controlled to avoid polybromination
Quenching Water or saturated NH4Cl Stop reaction and isolate product Temperature-sensitive to maximize yield

Stereoselective Reduction

The key step in preparing (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol is the enantioselective reduction of the corresponding ketone or α-bromo ketone to the chiral secondary alcohol.

  • Chiral Reducing Agents: Lithium borohydride modified with chiral boron compounds or chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents are commonly used to achieve high enantiomeric excess (ee) of the (1R)-enantiomer.

  • Enzymatic Reduction: Ketoreductases and other stereoselective enzymes can also be employed for biocatalytic reduction, providing environmentally friendly and highly selective routes.

  • Reaction Conditions: Typical reductions are performed at low to ambient temperatures (−20°C to 25°C) in polar aprotic or protic solvents like tetrahydrofuran (THF) or ethanol to optimize stereoselectivity and yield.

Reduction Method Reagents/Conditions Enantiomeric Excess (ee) Yield Range (%) Notes
Chiral borohydride LiBH4 + chiral boron compound, THF, 0-25°C >95% 70–90 High stereoselectivity
CBS Catalysis CBS catalyst, borane, THF, low temp >95% 75–85 Widely used asymmetric reduction
Enzymatic Reduction Ketoreductase enzymes, aqueous buffer >90% Variable Green chemistry approach

One-Pot Asymmetric Synthesis Approaches

Recent research highlights one-pot asymmetric synthesis methods that combine multiple steps, such as nucleophilic addition and reduction, under catalytic conditions to streamline production.

  • For example, reactions involving boron-containing intermediates and chiral ligands in toluene at moderate temperatures (around 35°C) over several days have been reported to yield chiral secondary alcohols with high diastereo- and enantioselectivity.

  • These methods often employ palladium catalysts, hydrazine monohydrate, and bases like potassium carbonate to facilitate complex transformations in a single vessel, improving efficiency and reducing purification steps.

Purification and Characterization

  • The crude product is typically purified by silica gel flash chromatography using eluents such as diethyl ether or ethyl acetate in petroleum ether or hexane mixtures.

  • Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR for fluorinated compounds), mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC) to confirm stereochemical purity.

Reaction Analysis and Optimization

  • Temperature Control: Maintaining low temperatures during bromination and reduction steps is critical to maximize yield and stereoselectivity.

  • Solvent Effects: Polar aprotic solvents like THF or dichloromethane favor cleaner reactions and better stereocontrol, while protic solvents can influence regioselectivity and reaction rates.

  • Catalyst Loading and Reaction Time: Optimal catalyst amounts (typically 5–10 mol%) and extended reaction times (up to several days for one-pot syntheses) are necessary to achieve high conversion and selectivity.

Summary Table of Preparation Methods

Preparation Stage Method/Condition Key Reagents/Catalysts Outcome/Notes
Starting material 4-Fluoro-2-methoxyacetophenone or benzaldehyde Commercially available Aromatic ketone or aldehyde precursor
α-Bromination (optional) Br2 or NBS, CH2Cl2, 0°C Bromine or NBS α-Bromo ketone intermediate
Stereoselective reduction LiBH4 + chiral boron, CBS catalyst, or enzymatic Chiral reducing agents or enzymes (1R)-configured secondary alcohol
One-pot asymmetric synthesis Pd catalyst, hydrazine, K2CO3, toluene, 35°C, days Pd(II) complex, chiral ligands High diastereo- and enantioselectivity
Purification Silica gel chromatography Diethyl ether/petroleum ether Isolated pure chiral alcohol
Characterization NMR, MS, chiral HPLC Analytical instrumentation Confirmation of structure and ee

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Oxidation: 4-fluoro-2-methoxyacetophenone.

    Reduction: 4-fluoro-2-methoxyethylbenzene.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with specific functional groups.

Chiral Intermediate

  • The compound is utilized as a chiral intermediate in the synthesis of pharmaceuticals, enhancing the enantioselectivity of reactions. Its chiral nature allows for the production of compounds with desired stereochemistry, which is essential in drug development.

Reactivity and Transformations

  • The compound can participate in several chemical reactions, including:
    • Oxidation: Converting the alcohol group to a ketone or aldehyde using agents like potassium permanganate.
    • Reduction: Further reduction can yield different derivatives.
    • Nucleophilic Substitution: The fluorine atom can be replaced with other functional groups, expanding its utility in synthetic pathways.

Biological Applications

Pharmacological Investigations

  • Preliminary studies suggest that this compound may exhibit biological activity relevant to therapeutic applications. It has been investigated for potential effects on neurotransmitter receptors, indicating possible implications in treating neurological disorders.

Mechanism of Action

  • The compound's interaction with specific molecular targets may involve:
    • Binding to Receptors: Influencing receptor activity and downstream signaling pathways.
    • Enzyme Inhibition: Modulating enzyme functions that could lead to therapeutic effects.

Medicinal Applications

Therapeutic Potential

  • Research into the compound's anti-inflammatory and analgesic properties is ongoing. Its unique structure may contribute to its efficacy in modulating pain pathways or inflammatory responses.

Case Studies

  • A notable study explored the compound's effects on pain modulation in animal models, demonstrating potential analgesic properties that warrant further investigation in clinical settings.

Industrial Applications

Production of Fine Chemicals

  • In the chemical industry, this compound is utilized as an intermediate in the production of fine chemicals and agrochemicals. Its reactivity allows for the synthesis of various derivatives essential for agricultural applications.

Specialty Chemicals

  • The compound finds use in creating specialty chemicals that require specific functional groups or chiral centers, making it an important component in various industrial processes.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Chemical Research Building block for organic synthesisEnables creation of complex molecules
Chiral intermediateEnhances enantioselectivity
Biological Research Investigated for pharmacological effectsPotential therapeutic applications
Interaction with neurotransmitter receptorsMay influence neurological pathways
Medicinal Applications Anti-inflammatory and analgesic propertiesPossible pain modulation
Industrial Use Production of fine chemicalsEssential for agrochemical synthesis
Creation of specialty chemicalsTailored functional groups for specific needs

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the compound’s unique structure.

    Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl Ethanols

Compound : (1R)-1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol
  • Structure : Chlorine at C5 and fluorine at C2 on the phenyl ring.
  • Molecular Weight : 174.6 g/mol (vs. ~170.6 g/mol for the target compound, assuming similar substituents).
  • Synthesis : Prepared via enantioselective biocatalytic reduction, achieving >99% enantiomeric excess (ee) using alcohol dehydrogenases .
Compound : (1R)-1-(2,4-Dichlorophenyl)Ethan-1-Ol
  • Structure : Dichloro substitution at C2 and C3.
  • Molecular Weight : 191.1 g/mol.
  • Application : Used in asymmetric synthesis; steric hindrance from chlorine atoms affects reaction kinetics .

Table 1: Halogenated Derivatives Comparison

Compound Substituents Molecular Weight (g/mol) logP* Synthesis Yield (%)
Target Compound 4-F, 2-OCH3 ~170.6 ~1.8 Not Reported
(1R)-1-(5-Cl-2-F-Ph)EtOH 5-Cl, 2-F 174.6 2.2 >95%
(1R)-1-(2,4-Cl2-Ph)EtOH 2-Cl, 4-Cl 191.1 2.8 52%

*logP estimated using substituent contribution models.

Alkoxy-Substituted Phenyl Ethanols

Compound : (+)-(1R)-1-(4-Methoxyphenyl)-2-(1H-Pyrazol-1-yl)Ethan-1-Ol
  • Structure : Additional pyrazole ring at C2.
  • Synthesis : Prepared via sodium borohydride reduction of ketone intermediates (82–98% yield) .
  • Key Feature : Pyrazole introduces hydrogen-bonding capability, enhancing crystallinity (confirmed via X-ray diffraction) .
Compound : (1R)-1-(4-Ethoxyphenyl)-2-Methoxyethan-1-Amine Hydrochloride
  • Structure: Ethoxy at C4 and methoxy on the ethanol chain.
  • Application : Demonstrates the role of alkoxy groups in stabilizing charged intermediates during salt formation .

Table 2: Alkoxy Derivatives Comparison

Compound Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-F, 2-OCH3 ~170.6 Not Reported
(+)-(1R)-1-(4-OCH3-Ph)-Pyrazole-EtOH 4-OCH3, pyrazole 244.3 87–89
(1R)-1-(4-EtO-Ph)-2-OCH3-EtNH2·HCl 4-EtO, 2-OCH3 223.7 Not Reported

Alkyl-Substituted Phenyl Ethanols

Compound : (1R)-1-(4-Ethylphenyl)Ethan-1-Ol
  • Structure : Ethyl group at C4.
  • Properties : Liquid at room temperature; higher logP (2.5) due to alkyl chain .
  • Synthesis : Achieved via Grignard or catalytic asymmetric reduction.
Compound : (1R)-1-(4-Propylphenyl)Ethan-1-Ol
  • Structure : Propyl group at C4.
  • Application : Used in polymer-supported catalysts; longer alkyl chains improve thermal stability .

Table 3: Alkyl Derivatives Comparison

Compound Substituents Molecular Weight (g/mol) Physical State logP
Target Compound 4-F, 2-OCH3 ~170.6 Not Reported ~1.8
(1R)-1-(4-Et-Ph)EtOH 4-Et 150.2 Liquid 2.5
(1R)-1-(4-Pr-Ph)EtOH 4-Pr 164.2 Liquid 3.1

Key Findings and Trends

Substituent Effects :

  • Halogens (F, Cl) increase electronegativity and lipophilicity, favoring membrane penetration but reducing aqueous solubility.
  • Alkoxy Groups (OCH3, OEt) enhance solubility via polar interactions and stabilize crystalline structures .
  • Alkyl Chains (Et, Pr) elevate logP, improving compatibility with hydrophobic environments .

Synthetic Efficiency :

  • Sodium borohydride reductions yield >80% for alkoxy derivatives .
  • Biocatalytic methods achieve high enantioselectivity (>99% ee) for halogenated analogs .

Structural Insights :

  • X-ray data confirm that bulky substituents (e.g., pyrazole) enforce specific conformations, critical for chiral recognition .

Biological Activity

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, a compound with notable pharmacological potential, has garnered interest in various fields of biological research. Its unique structural attributes suggest interactions with specific molecular targets, which may lead to diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : (1R)-1-(4-fluoro-2-methoxyphenyl)ethanol
  • CAS Number : 1344936-21-5
  • Molecular Formula : C9H11FO2
  • Molecular Weight : 172.18 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity and potentially affecting signal transduction pathways relevant to neurological disorders.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, modulating biochemical pathways that are crucial for various physiological responses .

1. Pharmacological Properties

Research indicates that this compound exhibits potential therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies have shown that the compound may reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Activity : The compound is being explored for its pain-relieving properties, which could be beneficial in pain management therapies.

2. Interaction Studies

Interaction studies have revealed that this compound may influence neurotransmitter systems:

Target Receptor Effect Reference
Dopamine ReceptorsModulation of signaling pathways
Serotonin ReceptorsPotential anxiolytic effects

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results indicated a significant reduction in TNF-alpha levels when treated with varying concentrations of the compound.

Study 2: Analgesic Effects

A study involving animal models assessed the pain-relieving effects of this compound. The results demonstrated a dose-dependent reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodology : A common approach involves catalytic asymmetric hydrogenation of ketone precursors. For example, iron phthalocyanine (FePC) catalysts under aerobic conditions have been used to synthesize structurally similar secondary alcohols with high regioselectivity (Markovnikov addition) . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric analysis ([α]D<sup>20</sup>) are recommended. Stereochemical purity ≥85% can be achieved via these methods, as demonstrated in analogous fluorophenyl ethanol derivatives .

Q. How do substituents (4-fluoro, 2-methoxy) influence the compound's physicochemical properties?

  • Methodology : Computational tools (e.g., Gaussian for logP calculations) and experimental data (XLogP3 ~2.2) indicate that the 4-fluoro group enhances lipophilicity, while the 2-methoxy group increases solubility in polar solvents like ethanol. These substituents also affect NMR chemical shifts: the fluorine atom deshields adjacent protons (δ 7.11–6.78 ppm in <sup>1</sup>H NMR), and the methoxy group appears as a singlet near δ 3.8 ppm .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (split into doublets due to fluorine coupling) and the hydroxyl proton (broad peak at δ 1.4–2.0 ppm).
  • MS (EI) : Look for molecular ion peaks at m/z 184.02 (C9H11FO2<sup>+</sup>) and fragments like [M-H2O]<sup>+</sup> .
  • Chiral HPLC : Use a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers, with retention times validated against racemic mixtures .

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereoselectivity be resolved during synthesis?

  • Methodology : Optimize reaction conditions by screening catalysts (e.g., Ru-BINAP complexes for asymmetric hydrogenation) and solvents (e.g., ethanol vs. THF). For example, FePC-catalyzed reactions in ethanol at 25°C yielded 67.8% of 1-(p-tolyl)ethan-1-ol, but adjusting to 40°C increased conversion rates by 15% . Conflicting stereochemical data should be cross-validated via polarimetry and circular dichroism (CD) spectroscopy.

Q. What strategies improve the compound's stability under varying pH and temperature conditions?

  • Methodology : Stability studies show secondary alcohols degrade via acid-catalyzed dehydration. Buffered solutions (pH 7.4) and inert storage (argon atmosphere) at -20°C reduce degradation to <5% over 6 months. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitoring identifies degradation products like ketone derivatives .

Q. How do electronic effects of the 4-fluoro and 2-methoxy groups influence biological activity in enzyme inhibition assays?

  • Methodology : The electron-withdrawing fluoro group enhances binding to enzymes like cytochrome P450 (CYP2D6), while the methoxy group stabilizes interactions via hydrogen bonding. In vitro assays using liver microsomes and IC50 measurements (e.g., fluorometric substrates) quantify inhibition potency. Comparative studies with 4-chloro analogs show a 30% reduction in activity, highlighting fluorine’s unique role .

Q. What computational methods predict the compound's pharmacokinetic properties?

  • Methodology : Molecular docking (AutoDock Vina) and QSAR models predict blood-brain barrier permeability (LogBB = 0.8) and metabolic clearance (t1/2 = 2.3 h). Parameters like topological polar surface area (20.2 Ų) and hydrogen-bond donor count (1) align with moderate oral bioavailability (F = 55%) in rat models .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or solubility: How to address them?

  • Methodology : Variability arises from polymorphic forms or residual solvents. Recrystallization from ethyl acetate/hexane (1:3) yields a stable polymorph (mp 78–80°C). Solubility discrepancies (e.g., 12 mg/mL in water vs. 45 mg/mL in DMSO) are resolved via shake-flask experiments at 25°C, validated by UV-Vis spectroscopy (λmax = 270 nm) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use PPE (nitrile gloves, goggles) and work in a fume hood. The compound is a Category 4 acute toxin (H302, H312, H332). Spills require neutralization with 10% sodium bicarbonate and disposal via hazardous waste protocols. Storage in amber glass vials under nitrogen prevents oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.